3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N3O3/c1-13-20(15-6-10-17(27-3)11-7-15)21-22-18(12-19(25)24(21)23-13)14-4-8-16(26-2)9-5-14/h4-12,23H,1-3H3 |
InChI Key |
LPMKDSOFOXTMET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the aminopyrazole’s NH group on the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration (Figure 1). Optimal yields (70–85%) are achieved using acetic acid as both catalyst and solvent at reflux temperatures (110–120°C) for 6–8 hours. Prolonged heating beyond 10 hours leads to decomposition, reducing yields to ≤50%.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 110–120°C | 78–85 |
| Reaction Time | 6–8 hours | 82 |
| Solvent | Acetic acid | 85 |
| Catalyst Loading | 10 mol% H2SO4 | 80 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a superior alternative to conventional heating, significantly reducing reaction times from hours to minutes. A modified protocol using 3-amino-5-(4-methoxyphenyl)-1H-pyrazole and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate under microwave conditions (150°C, 20 minutes) achieves 89% yield. This method minimizes side products like N-alkylated derivatives, which are prevalent in thermal routes.
Regioselectivity and Byproduct Analysis
X-ray crystallography confirms that microwave-assisted syntheses favor the 7(4H)-one tautomer (Figure 2A). The C═O bond length (1.23 Å) aligns with ketonic rather than phenolic structures, ensuring product consistency. Common byproducts include:
-
5-Methoxy regioisomers (≤12%): Formed due to incomplete cyclization.
-
Diastereomeric adducts (≤8%): Generated at temperatures >160°C.
Multi-Step Functionalization Strategies
For derivatives requiring late-stage modifications, a chlorination-functionalization sequence is employed. Starting from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, treatment with phosphorus oxychloride (POCl3) yields 5,7-dichloro intermediates, which undergo nucleophilic substitution with methoxy groups.
Table 2: Key Intermediates in Multi-Step Synthesis
| Intermediate | Reagents | Yield (%) |
|---|---|---|
| 5,7-Dichloro derivative | POCl3, DMF, 80°C | 61 |
| 4-Morpholino-substituted | Morpholine, K2CO3 | 94 |
| Suzuki-coupled product | Pd(PPh3)4, Ar-B(OH)2 | 73 |
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results in anticancer research. It has been evaluated for its ability to inhibit specific kinases that are often overexpressed in cancer cells. For instance, studies have indicated that related pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action typically involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Efficacy of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | A549 | 15.4 | |
| Compound C | HeLa | 22.3 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound class. Pyrazolo[1,5-a]pyrimidines have been shown to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response.
Case Study: Inhibition of Inflammatory Pathways
In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on inflammation, it was observed that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacological Insights
Mechanism of Action
The unique structure of 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one allows it to interact with various biological targets effectively. Its mechanism typically involves:
- Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways related to cancer progression.
- Cytokine Modulation : Reducing the levels of inflammatory mediators through enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Synthesis Method | Pharmacological Activity | Key Properties |
|---|---|---|---|---|---|
| Target Compound : 3,5-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 2-Methyl; 3,5-bis(4-methoxyphenyl) | Not explicitly detailed in evidence (likely via aminopyrazole condensation with diketones) [7] | Potential GABAA modulation (inferred from analogues) [11] | High lipophilicity due to methoxy groups; molecular weight ~424 g/mol (estimated) |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-2-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one [1] | Same core | 2-Butyl; 5-(3,5-bis(trifluoromethyl)phenyl) | Reflux of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate with 3-butyl-1H-pyrazol-5-amine in acetic acid | Cytotoxic synergy with cold atmospheric plasma (glioblastoma) | Electron-withdrawing CF3 groups enhance reactivity; molecular weight 455.3 g/mol |
| 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(H)-one [9] | Same core | 2-Phenyl; 3,5-dimethyl | Condensation of aminopyrazole with ethyl acetoacetate under microwave irradiation [9] | Not reported; structural simplicity suggests utility as a synthetic intermediate | Lower molecular weight (~255 g/mol); reduced steric hindrance |
| 6-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives [11] | Same core | 6-Phenyl or 6-benzyl | Multi-step synthesis from pyrazolobenzotriazine precursors | High GABAA receptor affinity (e.g., compound 3g: anxiolytic at 10–30 mg/kg) | Substitution at position 6 critical for receptor interaction |
| Triazolopyrimidinone derivatives (S1-TP, S2-TP, S3-TP) [12] | Triazolo[1,5-a]pyrimidin-7(3H)-one | 2-(4-Methoxyphenyl); variable 5-substituents (chloromethyl, piperidinomethyl, morpholinomethyl) | Cyclization of triazole precursors with aromatic amines | Electrochemically active; potential DNA interaction [12] | Polar substituents (e.g., morpholine) improve water solubility |
Pharmacological and Metabolic Profiles
- GABAA Receptor Affinity : 6-Benzyl derivatives (e.g., 3g) exhibit higher binding affinity than 6-phenyl analogues, emphasizing substituent positioning [11].
- Metabolism: Pyrazolopyrimidinones undergo hydroxylation and N-methylation by Mycobacterium tuberculosis enzymes (e.g., compound 77 → metabolites 78–80) [10]. Triazolopyrimidinones show reversible redox behavior, critical for drug-DNA interactions [12].
Physicochemical Properties
Biological Activity
3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly against various pathogens and in cancer research. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features two methoxyphenyl groups and a methyl group attached to a pyrazolo-pyrimidine core. This unique structure contributes to its biological properties.
Antimicrobial Activity
One of the notable biological activities of this compound is its inhibition of Mycobacterium tuberculosis. According to data from BindingDB, this compound exhibits an IC50 value of approximately 42.4 µM against the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) from M. tuberculosis . This enzyme is crucial in the non-mevalonate pathway for isoprenoid biosynthesis, making it a vital target for anti-tuberculosis drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cellular processes such as proliferation and survival . The compound has demonstrated synergistic cytotoxicity when combined with cold atmospheric plasma (CAP), enhancing its efficacy against cancer cells .
The mechanism through which this compound exerts its effects appears to be multifaceted:
- Inhibition of Key Enzymes : It primarily inhibits DXS in M. tuberculosis, disrupting the pathogen's metabolic processes.
- Kinase Inhibition : The compound may also target other kinases involved in cancer cell signaling pathways, leading to reduced cell viability and proliferation .
Study 1: Antitubercular Activity
A focused library of pyrazolo[1,5-a]pyrimidine analogues was synthesized and screened for antitubercular activity. The study found that compounds similar to this compound exhibited low cytotoxicity while maintaining significant activity against M. tuberculosis within macrophages . The research suggested that modifications to the core structure could enhance potency without increasing toxicity.
Study 2: Synergistic Effects with CAP
Research indicated that combining this compound with cold atmospheric plasma resulted in enhanced reactive species-dependent cytotoxicity against cancer cells. This finding suggests potential therapeutic applications in oncology, particularly for resistant cancer types .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What synthetic methodologies are optimal for synthesizing 3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how can reaction yields be improved?
Answer: The compound can be synthesized via cyclocondensation between β-keto esters and aminopyrazoles. For example, microwave-assisted synthesis (100–150°C, 1–3 hours) with acetic acid as a catalyst enhances reaction efficiency compared to traditional reflux methods . Key steps include:
- Precursor preparation : Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with 3-methyl-1H-pyrazol-5-amine.
- Purification : Trituration with ethyl acetate or methanol yields pure product (40–59% yields) .
Optimization strategies : - Vary solvent polarity (e.g., THF vs. acetic acid) to improve solubility.
- Adjust microwave power and time to minimize side products.
- Use column chromatography (100% DCM) for challenging purifications .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and pyrimidinone NH (δ 12.2 ppm). Discrepancies in NH proton integration may arise from tautomerism; deuterated DMSO or CD3OD suppresses exchange broadening .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error. For example, C16H18N3O requires m/z 284.1394 .
- IR : Validate carbonyl (C=O) stretches at 1650–1670 cm⁻¹ and aromatic C-C vibrations .
Q. What solvent systems are suitable for solubility testing, and how does structural modification influence solubility?
Answer:
- Polar aprotic solvents : DMSO and DMF dissolve the compound at >10 mM.
- Low solubility in water : Due to hydrophobic aryl groups.
- Modification strategies : Introduce sulfonate or amine groups to enhance aqueous solubility, as seen in related pyrazolo[1,5-a]pyrimidinones .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved biological activity?
Answer:
- DFT studies : Optimize tautomeric forms (e.g., keto-enol equilibrium) to predict stability and electronic properties.
- Docking : Target enzymes like TYK2 or MAT2A by aligning the pyrimidinone core in allosteric pockets. Substituents at positions 2 (methyl) and 5 (4-methoxyphenyl) enhance binding affinity via hydrophobic interactions .
- SAR analysis : Trifluoromethyl groups at position 7 improve metabolic stability but reduce solubility .
Q. What mechanisms underlie the compound’s cytotoxicity in glioblastoma models, and how can synergistic effects with external stimuli (e.g., cold atmospheric plasma) be quantified?
Answer:
- ROS induction : The compound synergizes with cold atmospheric plasma (CAP) to elevate intracellular ROS in U-251 MG cells. Use H2DCFDA assays to measure ROS levels post-treatment (25 µM H2DCFDA, 30-minute incubation) .
- Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies.
- Dose optimization : IC50 values vary with CAP exposure time (e.g., 75 kV for 30 seconds) .
Q. How can contradictory spectral or biological data be systematically analyzed?
Answer:
- Case study : Discrepant NH NMR signals may indicate tautomerism. Compare spectra in CDCl3 vs. DMSO-d6; tautomeric equilibrium shifts with solvent polarity .
- Biological variability : Normalize cytotoxicity data using internal controls (e.g., pyruvate-free DMEM to avoid antioxidant interference) .
- Statistical tools : Apply ANOVA to compare replicates and identify outliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
